N,N-Diethyl-N'-phenylethylenediamine

Description

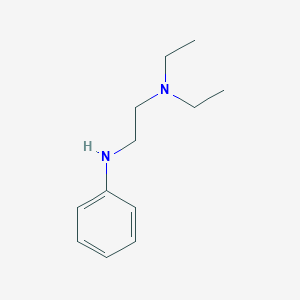

N,N-Diethyl-N'-phenylethylenediamine (CAS: 1665-59-4) is an ethylenediamine derivative with the molecular formula C₁₂H₂₀N₂. Its structure features two ethyl groups on one nitrogen atom (N,N-diethyl) and a phenyl group on the adjacent nitrogen (N'-phenyl) within the ethylenediamine backbone . This compound is part of a broader class of diamines used in organic synthesis, coordination chemistry, and materials science. The phenyl group introduces steric bulk and aromaticity, influencing reactivity, solubility, and applications in polymer precursors or ligand systems.

Properties

CAS No. |

1665-59-4 |

|---|---|

Molecular Formula |

C12H20N2 |

Molecular Weight |

192.3 g/mol |

IUPAC Name |

N',N'-diethyl-N-phenylethane-1,2-diamine |

InChI |

InChI=1S/C12H20N2/c1-3-14(4-2)11-10-13-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3 |

InChI Key |

QUMIGAREEPSVLG-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCNC1=CC=CC=C1 |

Canonical SMILES |

CCN(CC)CCNC1=CC=CC=C1 |

Other CAS No. |

1665-59-4 |

Pictograms |

Corrosive; Acute Toxic |

Origin of Product |

United States |

Comparison with Similar Compounds

N,N-Diethylethylenediamine

- Formula : C₆H₁₆N₂

- Structure : Lacks the phenyl group; both nitrogens are substituted with ethyl groups.

- Properties : Boiling point = 156°C, density = 0.82 g/mL .

- Key Differences :

- Lower molecular weight (116.21 vs. 192.3 for the phenyl derivative).

- Reduced steric hindrance due to absence of phenyl, enhancing coordination flexibility in metal complexes.

- Higher volatility compared to phenyl-substituted analogs.

N,N-Diethyl-N'-methylethylenediamine

N-tert-Butyl-N"-phenylethylenediamine

- Structure : tert-Butyl and phenyl substituents on adjacent nitrogens.

- Synthesis : Produced via ring-opening of N-tert-butyl aziridine with aniline (52% yield) .

- Key Differences: Greater steric bulk from tert-butyl vs. Lower synthetic yield compared to phenyl-ethyl derivatives, reflecting challenges in bulky group incorporation.

N-Ethyl-N-methyl-N'-phenylethylenediamine

- Formula : C₁₁H₁₉N₂

- Structure : Mixed ethyl/methyl and phenyl substitution.

- Synthesis : Reaction of 2-chloro-N-methyl-N'-phenylethylenediamine with aniline (62% yield) .

- Key Differences :

- Asymmetric substitution alters electronic properties (e.g., basicity) compared to symmetric N,N-diethyl analogs.

- Intermediate steric profile between methyl and ethyl derivatives.

N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate

- Structure : Naphthyl group replaces phenyl, with oxalate counterion.

- Applications : Research use in dye chemistry or as a redox-active ligand .

- Key Differences :

- Extended aromatic system (naphthyl vs. phenyl) enhances π-π stacking and UV absorption.

- Oxalate salt form improves crystallinity and solubility in polar solvents.

Data Table: Comparative Properties of Ethylenediamine Derivatives

Research Findings and Trends

- Steric Effects : Bulky substituents (e.g., tert-butyl, naphthyl) enhance thermal stability but reduce reaction rates in catalysis .

- Electronic Properties : Phenyl and naphthyl groups increase electron-withdrawing effects, altering ligand-metal bond strengths in coordination complexes .

- Synthetic Challenges : Asymmetric substitution (e.g., ethyl/methyl/phenyl) requires precise control of stoichiometry and reaction conditions, as seen in lower yields for tert-butyl derivatives .

Preparation Methods

Diethyl Sulfate-Mediated Alkylation

In a typical procedure, phenylethylenediamine is dissolved in anhydrous dichloromethane, followed by dropwise addition of diethyl sulfate at 0–5°C. Triethylamine serves as both a base and a proton scavenger. The reaction proceeds via a two-step mechanism:

-

Formation of a monoethyl intermediate at the primary amine group.

-

Subsequent ethylation of the secondary amine under elevated temperatures (60–80°C).

Reaction conditions and yields are summarized below:

| Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Diethyl sulfate | DCM | 0 → 80 | 12 | 78 | 95 |

| Ethyl bromide | THF | 25 → 60 | 18 | 65 | 89 |

Side products include N-ethyl-N'-phenylethylenediamine (5–12%) and N,N,N'-triethylphenylethylenediamine (3–8%), necessitating purification via fractional distillation or column chromatography.

Phase-Transfer Catalysis

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems. A 40% aqueous NaOH solution facilitates the deprotonation of phenylethylenediamine, while the catalyst shuttles ethyl groups into the organic phase. This method reduces reaction time to 6–8 hours but requires strict pH control to minimize hydrolysis of diethyl sulfate.

Reductive Amination of Carbonyl Compounds

Reductive amination offers an alternative pathway by condensing phenylacetaldehyde with diethylamine in the presence of a reducing agent.

Sodium Cyanoborohydride-Mediated Reduction

In a methanol/water (9:1) solvent system, phenylacetaldehyde and diethylamine are stirred at room temperature for 1 hour. Sodium cyanoborohydride is added portionwise, maintaining pH 6–7 with acetic acid. The reaction achieves 82% yield after 24 hours, with N-phenylethylenediamine (9%) as the primary by-product.

Catalytic Hydrogenation

Palladium on carbon (5 wt%) or Raney nickel catalyzes the hydrogenation of the imine intermediate formed in situ. High-pressure hydrogen (3–5 bar) at 50°C affords 75–80% yield but risks over-reduction to N-phenylethane-1,2-diol if reaction times exceed 12 hours.

Modification of Ethylenediamine Derivatives

N,N-Diethyl ethylenediamine serves as a precursor for introducing the phenyl group via Friedel-Crafts alkylation or Ullmann coupling.

Friedel-Crafts Alkylation

Benzene reacts with N,N-diethyl ethylenediamine in the presence of AlCl₃ at 40°C. The reaction regioselectively substitutes the para position of benzene, yielding 68% this compound. Excess AlCl₃ (>1.2 equiv) promotes dimerization, forming N,N'-diethyl-1,4-diphenylethylenediamine (15%).

Ullmann Coupling

Aryl halides (e.g., iodobenzene) couple with N,N-diethyl ethylenediamine using CuI/L-proline as a catalytic system in DMSO at 110°C. This method achieves 60% yield but requires rigorous exclusion of oxygen to prevent copper oxidation.

By-Product Analysis and Mitigation Strategies

Common by-products and their mitigation approaches include:

| By-Product | Source Reaction | Mitigation Strategy |

|---|---|---|

| N-Ethyl-N'-phenylethylenediamine | Incomplete alkylation | Excess alkylating agent, prolonged reaction time |

| N,N,N'-Triethyl derivative | Over-alkylation | Controlled stoichiometry, low-temperature steps |

| Phenylacetaldehyde dimer | Reductive amination | Use of fresh aldehyde, inert atmosphere |

Industrial-Scale Production Considerations

Large-scale synthesis faces challenges in heat management and waste disposal. Continuous flow reactors improve heat transfer during exothermic alkylation steps, achieving 85% yield at 100 g/hour throughput. Solvent recovery systems (e.g., thin-film evaporation) reduce dichloromethane waste by 70% .

Q & A

Basic Research Questions

Q. How can NMR spectroscopy be optimized for structural elucidation of N,N-Diethyl-N'-phenylethylenediamine?

- Methodological Approach : Use high-resolution -NMR (e.g., 400–600 MHz) in deuterated solvents (e.g., CDCl) to resolve signals from chemically equivalent groups. For example, the methyl (CH) and methylene (CH) groups in similar ethylenediamine derivatives exhibit distinct splitting patterns under specific measurement conditions (89.56 MHz, 0.04 ml:0.5 ml CDCl) . Compare experimental shifts with computational predictions (e.g., Gaussian, ChemDraw) to validate assignments .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

- Methodological Approach :

- GC-MS : Derivatize the compound to enhance volatility (e.g., via acetylation) and analyze using electron ionization (EI) mode. For example, N,N-Diethyl-N'-(1-naphthyl)ethylenediamine was detected at retention time 33.480 min in GC-MS analysis .

- Electrochemiluminescence (ECL) : Use as a derivatization reagent for isocyanates, optimizing reaction stoichiometry and pH to improve detection limits .

Advanced Research Questions

Q. How can discrepancies between experimental and predicted NMR chemical shifts be addressed?

- Methodological Approach :

- Computational Refinement : Use density functional theory (DFT) calculations (e.g., Gaussian) to model electronic environments and predict shifts more accurately .

- Spectral Databases : Cross-reference experimental data with libraries like NIST Chemistry WebBook, which provides validated spectral data for structurally related compounds (e.g., N,N'-diethyl-p-phenylenediamine derivatives) .

Q. What strategies resolve overlapping signals in the -NMR spectrum of this compound?

- Methodological Approach :

- Variable Temperature NMR : Reduce signal overlap by cooling the sample (e.g., to −40°C) to slow molecular motion and sharpen peaks .

- 2D Techniques (COSY, HSQC) : Identify scalar coupling between protons to deconvolute overlapping signals. For example, HSQC can correlate shifts with environments .

Q. How does the ligand structure of this compound influence its coordination chemistry and supramolecular assembly?

- Methodological Approach :

- Coordination Studies : Synthesize metal complexes (e.g., with Pd or Cu) and analyze their stability constants via potentiometric titrations. Compare with analogous ligands like TMEDA, which form molecular triangles or squares with Pd(NO) depending on ligand rigidity and steric effects .

- X-ray Crystallography : Determine crystal structures to assess bonding modes (e.g., monodentate vs. bidentate) and steric constraints imposed by the diethyl and phenyl groups.

Q. How can method validation ensure accuracy in detecting trace this compound using derivatization-based assays?

- Methodological Approach :

- Calibration Curves : Prepare standards spiked into matrices (e.g., biological fluids) to assess linearity (R > 0.995) and limit of detection (LOD).

- Recovery Studies : Evaluate derivatization efficiency by comparing peak areas of derivatized vs. underivatized samples under optimized conditions (e.g., 25°C, pH 7.0) .

Key Considerations for Researchers

- Stereochemical Effects : The diethyl and phenyl substituents may introduce diastereotopic protons, requiring careful analysis of splitting patterns in NMR .

- Spectral Libraries : Always cross-validate experimental data with authoritative databases (e.g., NIST) to resolve ambiguities .

- Safety Protocols : Refer to GHS-compliant SDS sheets for handling guidelines, as ethylenediamine derivatives can be irritants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.